molecular formula C24H16ClF3O2S B3036845 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 400082-36-2

(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B3036845
CAS No.: 400082-36-2
M. Wt: 460.9 g/mol
InChI Key: IVOBSGGVPLVPCZ-UHFFFAOYSA-N
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Description

The compound "(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone" features a benzofuran core substituted at the 3-position with a sulfanylmethyl group bearing a 3-(trifluoromethyl)benzyl moiety. The 4-chlorophenyl ketone at the 2-position introduces electron-withdrawing and lipophilic characteristics.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3O2S/c25-18-10-8-16(9-11-18)22(29)23-20(19-6-1-2-7-21(19)30-23)14-31-13-15-4-3-5-17(12-15)24(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOBSGGVPLVPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119246
Record name (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400082-36-2
Record name (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400082-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Key Substituents Solubility (Inference) LogP (Estimate)
Target Compound ~430–450 CF₃-benzylsulfanyl, 4-ClPh Moderate (lipophilic) ~4.5
Analog 1 (CAS 338424-32-1) 429.3 2-ClPh-sulfinyl Low-moderate ~3.8
Analog 2 (CAS 338411-42-0) 378.8 Phenylsulfanyl Moderate ~3.2
Analog 3 (CAS 400076-06-4) 315.7 Methyl, nitro Low ~2.5
Analog 4 (CAS 62938-16-3) 375.8 4-ClPh-sulfonyl High (polar) ~2.0

Preparation Methods

Cyclization of Substituted Salicylaldehyde Derivatives

A widely used method involves the cyclization of ortho-hydroxyarylaldehydes with propargyl or allyl bromides. For instance, 5-chlorosalicylaldehyde can undergo Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of AlCl₃ to yield 2-(4-chlorobenzoyl)-5-chlorosalicylaldehyde. Subsequent treatment with propargyl bromide under basic conditions (K₂CO₃, DMF) induces cyclization, forming the benzofuran ring. The reaction proceeds via nucleophilic attack of the aldehyde oxygen on the propargyl carbon, followed by dehydrohalogenation. Typical yields range from 70–85%, with purity confirmed by HPLC (>95%).

Diazonium Salt Coupling and Cyclization

An alternative approach involves diazonium salt intermediates. 3-Trifluoromethylaniline is diazotized with NaNO₂ and HCl at 0°C, then coupled to salicylaldehyde derivatives to form azo-linked intermediates. Reductive cyclization using Zn/HCl converts the azo group into an amine, which subsequently undergoes intramolecular cyclodehydration to yield the benzofuran core. This method is advantageous for introducing electron-withdrawing groups (e.g., trifluoromethyl) early in the synthesis.

Functionalization at the 3-Position: Introduction of the Sulfanyl-Methyl Group

The sulfanyl-methyl (-CH₂-S-) group at the benzofuran’s 3-position is introduced via nucleophilic substitution or sulfide coupling:

Chloromethylation and Thiolate Displacement

3-Hydroxymethylbenzofuran derivatives are converted to chloromethyl analogs using SOCl₂ or PCl₅ in anhydrous DCM. The chloromethyl intermediate reacts with 3-(trifluoromethyl)benzylthiol (synthesized via NaBH₄ reduction of the corresponding disulfide) in the presence of K₂CO₃. The reaction proceeds via an SN2 mechanism, achieving 65–80% yields.

Direct Sulfide Bond Formation via Sulfinate Chemistry

Sodium 3-(trifluoromethyl)benzylsulfinate (prepared from the corresponding thiol and Oxone®) reacts with 3-bromomethylbenzofuran under mild conditions (MeCN, 25°C). This method, adapted from sulfur(IV) chemistry, avoids harsh bases and provides excellent regioselectivity (yield: 78–82%).

Installation of the 4-Chlorophenyl Methanone Group

The 4-chlorophenyl methanone moiety is typically introduced early in the synthesis via Friedel-Crafts acylation. Key steps include:

Friedel-Crafts Acylation of the Benzofuran Precursor

Prior to cyclization, salicylaldehyde derivatives are acylated with 4-chlorobenzoyl chloride using AlCl₃ as a catalyst. Reaction conditions (toluene, 110°C, 4 h) favor electrophilic substitution at the para position relative to the hydroxyl group. The acylated product is purified via silica gel chromatography (hexane:EtOAc = 4:1) before cyclization.

Post-Cyclization Acylation

For late-stage functionalization, the pre-formed benzofuran core undergoes Vilsmeier-Haack formylation followed by oxidation (KMnO₄, H₂SO₄) to the ketone. However, this route is less efficient (yield: 50–60%) due to steric hindrance at the 2-position.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Cyclization Step : DMF at 80°C maximizes cyclization efficiency but requires careful moisture control to prevent hydrolysis.
  • Sulfide Formation : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thiolates, reducing reaction time from 12 h to 6 h.

Catalytic Improvements

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfide coupling, achieving 90% conversion at 50°C.

Analytical Characterization

Critical analytical data for intermediates and the final compound include:

Parameter Value (Final Compound) Method
Melting Point 132–134°C DSC
Molecular Weight 462.87 g/mol HRMS (ESI+)
Purity >99% HPLC (C18, MeCN:H₂O)
¹H NMR (CDCl₃) δ 7.85 (d, 2H, Ar-Cl) 400 MHz
¹³C NMR δ 192.5 (C=O) 100 MHz

Challenges and Alternative Routes

Byproduct Formation during Sulfide Coupling

Competing oxidation to sulfoxides (up to 15%) is mitigated by conducting reactions under N₂ and adding radical scavengers (e.g., BHT).

Green Chemistry Approaches

Microwave-assisted synthesis reduces cyclization time from 4 h to 30 min, improving energy efficiency (yield: 82%).

Q & A

Basic: What are the recommended synthetic routes for (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone?

Methodological Answer:
The synthesis of this compound involves multistep organic reactions. A plausible route includes:

  • Step 1: Preparation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2: Functionalization at the 3-position of benzofuran using a sulfanylmethyl group. This may involve nucleophilic substitution with [3-(trifluoromethyl)benzyl]thiol in the presence of a base (e.g., NaH or K₂CO₃) .
  • Step 3: Introduction of the 4-chlorophenyl methanone group via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
    Key Considerations: Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C): Confirm the benzofuran scaffold (δ 6.5–7.8 ppm for aromatic protons), sulfanyl-methyl group (δ 2.5–3.5 ppm for SCH₂), and 4-chlorophenyl ketone (δ 190–200 ppm for carbonyl carbon) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₂₄H₁₅ClF₃O₂S).
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in benzofuran systems) .

Advanced: How to address contradictions in reported reaction yields for sulfanylmethylation of benzofuran derivatives?

Methodological Answer:
Discrepancies in yields may arise from:

  • Reagent Purity: Ensure [3-(trifluoromethyl)benzyl]thiol is freshly distilled to avoid oxidation to disulfides .
  • Solvent Effects: Optimize solvent polarity (e.g., DMF for better nucleophilicity vs. THF for controlled reactivity) .
  • Catalytic Additives: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
    Experimental Design: Conduct a Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst) and identify optimal conditions.

Advanced: What analytical strategies resolve impurities observed during scale-up synthesis?

Methodological Answer:
Common impurities include:

  • Unreacted Starting Materials: Detectable via HPLC (retention time comparison with standards) .
  • Byproducts from Sulfur Oxidation: Use LC-MS to identify sulfoxide/sulfone derivatives; mitigate by performing reactions under inert atmosphere (N₂/Ar) .
  • Friedel-Crafts Acylation Side Products: Employ preparative HPLC with C18 columns and acetonitrile/water gradients for isolation .
    Mitigation: Implement in-process controls (IPC) at each synthetic step and optimize purification protocols (e.g., recrystallization from ethanol/water mixtures).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents (e.g., THF, DCM) .
  • Toxicity Management: Avoid inhalation of sulfanyl-containing intermediates; monitor for skin/eye irritation using SDS guidelines .
  • Waste Disposal: Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .

Advanced: How to optimize the Friedel-Crafts acylation step to minimize electron-deficient aryl ketone decomposition?

Methodological Answer:

  • Catalyst Screening: Replace traditional AlCl₃ with milder Lewis acids (e.g., FeCl₃ or InCl₃) to reduce side reactions .
  • Temperature Control: Perform reactions at 0–5°C to suppress ketone rearrangement or over-acylation.
  • Solvent Selection: Use nitrobenzene or dichloroethane for improved solubility of electron-deficient aromatics .
    Validation: Compare reaction outcomes via ¹H NMR integration of desired product vs. decomposition byproducts.

Basic: What are the documented applications of structurally similar benzofuran-based methanones in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Agents: Analogues with sulfanyl groups exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Kinase Inhibitors: Trifluoromethyl-substituted benzofurans show promise in targeting tyrosine kinases (e.g., EGFR) .
    Research Context: Use this compound as a lead for structure-activity relationship (SAR) studies by modifying the sulfanyl or trifluoromethyl groups .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH (25–60°C) for 24–72 hours; monitor degradation via HPLC .
    • Oxidative Stress: Expose to 3% H₂O₂ and analyze for sulfone/sulfoxide formation using LC-MS .
  • Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions (−20°C, desiccated) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone

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